Cas no 1260664-81-0 (6-Chloro-1H-pyrazolo[3,4-b]pyrazine)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine structure](https://www.kuujia.com/scimg/cas/1260664-81-0x500.png)
6-Chloro-1H-pyrazolo[3,4-b]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
- SY120709
- CS-W007235
- DB-359353
- SCHEMBL16433147
- MFCD18250166
- N13237
- Z1255437987
- EN300-2035222
- AKOS016010875
- DTXSID10855801
- 1H-Pyrazolo[3,4-b]pyrazine, 6-chloro-
- 6-CHLORO-1(2)H-PYRAZOLO[3,4-D]PYRIMIDINE
- PGTUKZWBYWVLHW-UHFFFAOYSA-N
- SB15407
- 1260664-81-0
- DS-6139
- AB72466
- 6-chloro-2H-pyrazolo[3,4-b]pyrazine
-
- MDL: MFCD18250166
- Inchi: InChI=1S/C5H3ClN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H,(H,8,9,10)
- InChI Key: PGTUKZWBYWVLHW-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(C=NN2)N=C1
Computed Properties
- Exact Mass: 154.0046238g/mol
- Monoisotopic Mass: 154.0046238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5Ų
- XLogP3: 0.8
6-Chloro-1H-pyrazolo[3,4-b]pyrazine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
6-Chloro-1H-pyrazolo[3,4-b]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2630-1G |
6-chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 97% | 1g |
¥ 330.00 | 2023-04-07 | |
eNovation Chemicals LLC | D619020-25G |
6-chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 97% | 25g |
$460 | 2024-07-21 | |
Ambeed | A237908-100mg |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 95% | 100mg |
$11.0 | 2025-02-24 | |
Ambeed | A237908-250mg |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 95% | 250mg |
$17.0 | 2025-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL534-200mg |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 95+% | 200mg |
532.0CNY | 2021-07-12 | |
abcr | AB492308-5 g |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine, 95%; . |
1260664-81-0 | 95% | 5g |
€655.00 | 2023-06-13 | |
Chemenu | CM248559-250mg |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 95%+ | 250mg |
$104 | 2021-08-04 | |
Chemenu | CM248559-1g |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 95%+ | 1g |
$321 | 2021-08-04 | |
TRC | C279045-250mg |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 250mg |
$ 930.00 | 2022-04-01 | ||
Chemenu | CM248559-5g |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine |
1260664-81-0 | 95%+ | 5g |
$1688 | 2021-08-04 |
6-Chloro-1H-pyrazolo[3,4-b]pyrazine Related Literature
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Introduction to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS No. 1260664-81-0)
6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound with the CAS registry number 1260664-81-0. This compound belongs to the class of pyrazolo[3,4-b]pyrazines, which are known for their unique structural properties and potential applications in various fields of chemistry and pharmacology. The molecule features a pyrazole ring fused to a pyrazine ring, with a chlorine atom substituted at the 6-position of the pyrazole moiety. This substitution pattern imparts distinct electronic and steric properties to the compound, making it a subject of interest in both academic and industrial research.
The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has been explored through various methodologies, including condensation reactions and cyclization processes. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have also investigated the reactivity of this compound under different conditions, revealing its potential as an intermediate in the synthesis of more complex heterocyclic systems.
One of the most promising applications of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine lies in its use as a building block for drug discovery. The compound's unique structure allows for further functionalization, enabling the creation of derivatives with diverse biological activities. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, making them valuable candidates for therapeutic development.
In addition to its role in drug discovery, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has also been explored for its potential in materials science. The compound's aromaticity and conjugation properties make it a suitable candidate for applications in organic electronics and optoelectronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting materials, highlighting its versatility across multiple disciplines.
The study of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has also led to significant insights into its photophysical properties. Researchers have investigated its absorption and emission characteristics under various conditions, revealing its potential as a fluorescent probe or sensor material. These findings underscore the importance of this compound in advancing our understanding of heterocyclic chemistry and its practical applications.
Furthermore, the environmental impact of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has been a topic of interest in recent studies. Researchers have examined its biodegradability and toxicity profiles under controlled laboratory conditions. These studies aim to assess the compound's safety for use in industrial and medical applications while minimizing its environmental footprint.
In conclusion, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS No. 1260664-81-0) is a versatile heterocyclic compound with a wide range of potential applications in chemistry, pharmacology, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with tailored properties. As ongoing studies continue to uncover new aspects of this compound's behavior and utility, it is likely to remain a focal point in scientific research for years to come.
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